1,3-Dimethyl-5-nitroadamantane
CAS No.: 6588-68-7
Cat. No.: VC21342769
Molecular Formula: C12H19NO2
Molecular Weight: 209.28 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 6588-68-7 |
---|---|
Molecular Formula | C12H19NO2 |
Molecular Weight | 209.28 g/mol |
IUPAC Name | 1,3-dimethyl-5-nitroadamantane |
Standard InChI | InChI=1S/C12H19NO2/c1-10-3-9-4-11(2,6-10)8-12(5-9,7-10)13(14)15/h9H,3-8H2,1-2H3 |
Standard InChI Key | FUZZFPVZJGQAKD-UHFFFAOYSA-N |
SMILES | CC12CC3CC(C1)(CC(C3)(C2)[N+](=O)[O-])C |
Canonical SMILES | CC12CC3CC(C1)(CC(C3)(C2)[N+](=O)[O-])C |
Appearance | Solid Powder |
Introduction
Chemical Structure and Properties
Structural Characteristics
1,3-Dimethyl-5-nitroadamantane belongs to the adamantane family, characterized by a rigid tricyclic structure. The molecular scaffold consists of three fused cyclohexane rings in a chair conformation, creating a cage-like structure. The compound features two methyl groups at positions 1 and 3, with a nitro group (-NO₂) at position 5, creating a unique spatial arrangement that contributes to its specific chemical reactivity and biological interactions .
The compound has a molecular formula of C₁₂H₁₉NO₂ and a precise molecular weight of 209.28 g/mol (or 209.29 g/mol according to some sources). This configuration creates a stable molecular entity with distinct three-dimensional characteristics that influence its interactions with biological targets and its behavior in chemical reactions .
Chemical Identifiers and Nomenclature
1,3-Dimethyl-5-nitroadamantane is systematically cataloged with several identifiers essential for scientific and regulatory purposes. Its Chemical Abstracts Service (CAS) registry number is 6588-68-7, providing a unique identifier for database searches and regulatory documentation. The compound is also identified by its InChI key FUZZFPVZJGQAKD-UHFFFAOYSA-N, which encodes its structural information in a standardized format for computational chemistry applications .
Several synonyms exist for this compound, including 3,5-dimethyl-1-nitroadamantane and adamantane-2 (1-nitro-3,5-dimethyladamantane), though the IUPAC name 1,3-dimethyl-5-nitroadamantane remains the most widely accepted designation in scientific literature. Its canonical SMILES notation, CC12CC3CC(C1)(CC(C3)(C2)N+[O-])C, provides a linear text representation of its molecular structure that can be interpreted by chemical software applications .
Synthesis Methods
Nitration of 1,3-Dimethyladamantane
The primary synthesis route for 1,3-dimethyl-5-nitroadamantane involves the direct nitration of 1,3-dimethyladamantane. This approach typically employs a mixture of concentrated nitric acid and sulfuric acid as the nitrating agent. The reaction proceeds through an electrophilic substitution mechanism where the nitronium ion (NO₂⁺) attacks the adamantane cage at the 5-position, which represents one of the more reactive sites in the molecule.
This classical nitration method requires careful temperature control and reaction monitoring to prevent over-nitration or oxidation of the adamantane structure. The rigid cage structure of adamantane directs the nitration predominantly to specific positions, facilitating regioselective synthesis of the desired 5-nitro derivative.
Nitrogen Dioxide Method
A more modern and potentially greener approach to synthesizing 1,3-dimethyl-5-nitroadamantane involves the use of nitrogen dioxide in the presence of a catalyst. Specifically, the reaction employs 1,3-dimethyladamantane (1 mmol) with nitrogen dioxide (15 mmol) in the presence of N-hydroxyphthalimide (0.1 mmol) as a catalyst. The reaction medium consists of 3 ml of trifluoromethylbenzene, and the mixture is maintained at 60°C under an oxygen atmosphere (1 atm) for approximately 5 hours with continuous stirring .
This method offers several advantages, including milder conditions and potentially better selectivity. The use of N-hydroxyphthalimide as an organocatalyst represents an application of modern catalytic approaches to traditional nitration chemistry .
Comparative Yields and Reaction Conditions
The nitrogen dioxide method has been reported to yield 1,3-dimethyl-5-nitroadamantane with an efficiency of approximately 60% based on the starting 1,3-dimethyladamantane. This represents a reasonably good synthetic efficiency for this type of transformation, especially considering the selectivity challenges in functionalizing the adamantane core structure .
The table below summarizes the key reaction conditions for the nitrogen dioxide synthetic route:
Parameter | Condition |
---|---|
Substrate | 1,3-dimethyladamantane (1 mmol) |
Nitrating agent | Nitrogen dioxide (15 mmol) |
Catalyst | N-hydroxyphthalimide (0.1 mmol) |
Solvent | Trifluoromethylbenzene (3 ml) |
Temperature | 60°C |
Atmosphere | Oxygen (1 atm) |
Reaction time | 5 hours |
Yield | 60% |
This synthetic protocol represents a significant advancement in the preparation of nitroadamantane derivatives, offering a potentially scalable approach for laboratory and industrial applications .
Biological Activity and Applications
Antiviral Investigations
Preliminary research has explored the potential antiviral properties of 1,3-dimethyl-5-nitroadamantane. These investigations have shown promising results, with the compound demonstrating a dose-dependent reduction in viral titers in cell culture assays involving influenza virus.
The adamantane scaffold has a well-established history in antiviral drug development, with compounds like amantadine and rimantadine serving as influenza M2 ion channel inhibitors. The specific structural modifications in 1,3-dimethyl-5-nitroadamantane may create novel interaction patterns with viral targets, potentially addressing resistance issues that have limited the clinical utility of earlier adamantane antivirals.
Neurotoxicity Assessment
Research has also focused on evaluating the potential neurotoxic effects of 1,3-dimethyl-5-nitroadamantane using advanced toxicological methods. These studies have employed transcriptomics and phenotypic profiling to identify gene expression changes associated with potential neurotoxic effects in neuronal cell lines.
This approach represents a modern, mechanism-based toxicology assessment that can provide detailed insights into the molecular pathways affected by the compound. Understanding both the neuroprotective potential and possible neurotoxic effects is crucial for developing a comprehensive safety profile for any compound intended for neurological applications.
Chemical Reactions and Transformations
Applications in Synthesis
As a building block in organic synthesis, 1,3-dimethyl-5-nitroadamantane offers unique opportunities for creating structurally diverse compounds. The combination of the rigid adamantane framework with the reactive nitro group provides a platform for developing compounds with precisely positioned functional groups in three-dimensional space.
This characteristic is particularly valuable in medicinal chemistry, where spatial arrangement of pharmacophores can dramatically influence receptor binding and biological activity. Additionally, the compound may find applications in materials science, where the unique structural features of adamantane derivatives can contribute to the development of advanced materials with specific physical and chemical properties.
Research Applications and Future Directions
Comparison with Related Compounds
Understanding the properties and behavior of 1,3-dimethyl-5-nitroadamantane in relation to similar compounds provides valuable context for its potential applications. While the search results don't provide explicit comparisons, the compound's relationship to other adamantane derivatives, particularly those with different substituent patterns or alternative functional groups at the 5-position, would be informative for structure-activity relationship studies .
The strategic positioning of the methyl groups at positions 1 and 3, combined with the nitro group at position 5, creates a unique electronic and steric environment that distinguishes this compound from related adamantane derivatives. These structural nuances likely influence its binding affinities, reactivity profiles, and potential biological activities in ways that merit further investigation .
Current Research Trends
Current research involving 1,3-dimethyl-5-nitroadamantane appears to focus on several key areas, including its potential neuroprotective effects, antiviral activity, and applications as a synthetic building block. The compound's structural similarity to established neurologically active agents like memantine makes it particularly interesting for researchers investigating novel approaches to treating neurodegenerative disorders.
The assessment of its neurotoxic potential using transcriptomics and phenotypic profiling represents a cutting-edge approach to understanding the compound's effects at the molecular level. This research direction reflects broader trends toward mechanism-based toxicology and precision pharmacology, where detailed molecular profiles guide drug development and safety assessment.
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